molecular formula C18H26N2O4 B2866112 4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid CAS No. 653593-70-5

4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid

Cat. No.: B2866112
CAS No.: 653593-70-5
M. Wt: 334.416
InChI Key: KFXVURWMKSQYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Significance in Contemporary Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and medicinal chemistry due to its ability to protect amine functionalities during multi-step reactions. In 4-((4-((tert-butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid, this protecting group is strategically positioned on a piperidine ring, a heterocycle renowned for its conformational flexibility and prevalence in pharmacologically active compounds. The benzoic acid moiety further enhances the molecule’s utility by enabling carboxylate-mediated coupling reactions, such as amidation or esterification, which are pivotal in constructing complex architectures.

A critical feature of this compound is its dual reactivity: the Boc group can be selectively deprotected under acidic conditions, while the benzoic acid serves as a handle for further functionalization. This duality is exemplified in its use as a precursor for synthesizing tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, a key intermediate in the production of central nervous system (CNS)-targeting therapeutics. The molecular weight of 334.4 g/mol places it within the optimal range for drug-like molecules, adhering to Lipinski’s Rule of Five and similar guidelines.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula $$ \text{C}{18}\text{H}{26}\text{N}2\text{O}4 $$
Molecular Weight 334.4 g/mol
Synonyms 653593-70-5; 4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid
CAS Registry Number 653593-70-5

Evolution as a Research Tool and Building Block

The compound’s utility as a building block is underscored by its role in the synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a critical intermediate in patent EP 3784655 B1. This process involves a five-step sequence starting from a bromophenyl precursor, where the Boc-protected piperidine moiety is introduced via nucleophilic substitution, followed by hydrolysis, cyclization, and carboxylation. The final step employs an alkyl lithium reagent to generate a lithium intermediate, which is quenched with carbon dioxide to yield the target benzoic acid derivative.

Such methodologies highlight the compound’s adaptability in transition-metal-free syntheses, aligning with industrial preferences for cost-effective and scalable protocols. For instance, the use of urea as an ammonia reagent in cyclization steps demonstrates an emphasis on minimizing hazardous reagents while maintaining high yields. Furthermore, the compatibility of the Boc group with diverse reaction conditions—ranging from alkaline hydrolysis to Grignard reactions—ensures its broad applicability across synthetic campaigns.

Properties

IUPAC Name

4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15-8-10-20(11-9-15)12-13-4-6-14(7-5-13)16(21)22/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVURWMKSQYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 4-Aminopiperidine

The Boc group is introduced to the primary amine of 4-aminopiperidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild basic conditions:

Procedure :

  • Reactants : 4-Aminopiperidine (1 eq), Boc anhydride (1.1 eq).
  • Base : Aqueous NaOH (1N) or triethylamine.
  • Solvent : tert-Butanol or THF.
  • Conditions : 0°C to ambient temperature, 12–24 hours.
  • Yield : >95%.

Mechanism : The amine attacks the electrophilic carbonyl of Boc anhydride, forming a stable carbamate.

Alternative Route: From Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) can be Boc-protected and decarboxylated, though this is less direct:

  • Boc protection of isonipecotic acid using Boc anhydride in NaOH/tert-butanol.
  • Decarboxylation under acidic conditions.

Synthesis of 4-(Bromomethyl)benzoic Acid

Bromination of 4-Methylbenzoic Acid

Procedure :

  • Reactants : 4-Methylbenzoic acid, N-bromosuccinimide (NBS).
  • Initiator : Azobisisobutyronitrile (AIBN).
  • Solvent : CCl₄ or DMF.
  • Conditions : Reflux, 2–6 hours.
  • Yield : 70–85%.

Note : The bromomethyl derivative must be purified via recrystallization or column chromatography to avoid di-bromination.

Coupling of Intermediates

Nucleophilic Substitution

Procedure :

  • Reactants : 4-Amino-1-Boc-piperidine (1 eq), 4-(bromomethyl)benzoic acid (1 eq).
  • Base : Triethylamine (2 eq) or K₂CO₃.
  • Solvent : DMF or THF.
  • Conditions : 20–40°C, 12–24 hours.
  • Yield : 60–75%.

Mechanism : The piperidine amine displaces bromide, forming the methylene bridge.

Reductive Amination (Alternative)

If 4-formylbenzoic acid is used instead:

  • Condensation of 4-Amino-1-Boc-piperidine with 4-formylbenzoic acid.
  • Reduction of the imine intermediate using NaBH₄ or BH₃·THF.
    Yield : 50–65% (lower due to side reactions).

Reaction Optimization and Challenges

Solvent and Base Selection

  • DMF enhances solubility but may require rigorous drying.
  • Triethylamine effectively scavenges HBr, improving yields.

Competing Side Reactions

  • Over-alkylation : Mitigated by using a slight excess of 4-(bromomethyl)benzoic acid.
  • Esterification : Carboxylic acid may react with alcohols; avoided by using aprotic solvents.

Analytical Data and Characterization

Physical Properties

Property Value Source
Melting Point 144–146°C (intermediate)
Solubility Ethanol, DMF

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H, Boc), 3.20–3.50 (m, 4H, piperidine), 4.10 (s, 2H, CH₂), 7.80–8.00 (m, 4H, aromatic).
  • IR : 1705 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH).

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution 75 Mild, room temp High atom economy Bromomethyl synthesis required
Reductive Amination 65 Requires reductant Avoids alkylating agents Lower yield

Applications and Derivatives

The compound is pivotal in synthesizing ampreloxetine, a therapeutic agent for neurogenic orthostatic hypotension. Its Boc group enables selective deprotection for further functionalization, such as Suzuki couplings or amide formations.

Chemical Reactions Analysis

Types of Reactions

4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoic acid moiety or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid or piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various biochemical pathways without premature reaction. The benzoic acid moiety can interact with enzymes or receptors, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₆N₂O₄
  • Molecular Weight : 334.41 g/mol
  • Synthetic Relevance : The Boc group protects the amine during coupling reactions, and the benzoic acid facilitates conjugation to other pharmacophores (e.g., via amide bonds) .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituents, molecular weight, and applications.

Compound Name Structure Highlights Molecular Weight (g/mol) Key Features Applications References
Target Compound :
4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid
Benzoic acid + methyl-piperidine-Boc 334.41 Boc-protected amine; methyl linker PROTAC synthesis, HDAC inhibitors
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (7g) Benzoic acid + Boc-aminomethyl 250.11 Direct Boc-aminomethyl attachment; no piperidine Intermediate for covalent inhibitors
4-[[4-[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid Benzoic acid + piperidine-phenylcyclopropyl 394.47 Phenylcyclopropyl substituent Amine oxidase inhibition
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid Benzoic acid + piperazine-Boc 335.38 Piperazine ring instead of piperidine Kinase inhibitor scaffolds
4-(4-Tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid Benzoic acid + piperidine-Boc-sulfonyl 384.45 Sulfonyl group at piperidine Enhanced hydrophilicity; enzyme targeting

Biological Activity

4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid, also known by its CAS number 183673-71-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N2O4C_{16}H_{23}N_{2}O_{4}. Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, which contributes to its biological properties.

PropertyValue
Molecular Weight299.37 g/mol
SolubilityHighly soluble
Log P (octanol-water)0.42
H-bond Donors2
H-bond Acceptors5

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited antibacterial activity at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Cytotoxicity and Selectivity

Studies on related compounds suggest that they possess selective toxicity towards bacterial cells while sparing mammalian cells. For example, one study highlighted a derivative's ability to inhibit bacterial growth without causing hemolysis in human cell lines, indicating a favorable therapeutic index .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other piperidine derivatives .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of a related piperidine compound against biofilm-forming strains of Staphylococcus epidermidis. The compound demonstrated strong bactericidal activity, significantly reducing biofilm formation at concentrations lower than those required for planktonic growth inhibition .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of various piperidine derivatives were evaluated using lung MCR-5 and skin BJ fibroblast cell lines. The results indicated minimal cytotoxicity at effective antimicrobial concentrations, supporting the potential for clinical applications in treating resistant infections .

Research Findings

  • Pharmacokinetics : Preliminary studies suggest that compounds similar to this compound exhibit high gastrointestinal absorption and are not significant substrates for major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .
  • Bioavailability : The bioavailability score for related compounds indicates good potential for oral administration, which is critical for developing effective therapeutic agents .
  • Safety Profile : Toxicological studies have shown that related compounds do not exhibit significant toxicity at therapeutic doses, making them promising candidates for further development in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.